molecular formula C17H17NO3 B4724990 ethyl 4-(benzoylamino)-3-methylbenzoate

ethyl 4-(benzoylamino)-3-methylbenzoate

Cat. No.: B4724990
M. Wt: 283.32 g/mol
InChI Key: HWLZNRYTNNWXDA-UHFFFAOYSA-N
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Description

Ethyl 4-(benzoylamino)-3-methylbenzoate is a benzoic acid derivative featuring a benzoylamino (-NHCOC₆H₅) substituent at the para position and a methyl (-CH₃) group at the meta position of the ethyl ester backbone. This compound is synthesized via acylation reactions, typically involving benzoyl chloride and amino-substituted benzoate precursors under controlled conditions . Its structural complexity arises from the interplay of the benzoylamino and methyl groups, which influence its physicochemical properties, such as solubility, crystallinity, and spectral characteristics.

Key synthetic routes for analogous compounds (e.g., ethyl 4-(benzoylamino)benzoate) involve reacting benzocaine (ethyl 4-aminobenzoate) with benzoyl chloride in diethyl ether, followed by purification via recrystallization .

Properties

IUPAC Name

ethyl 4-benzamido-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)14-9-10-15(12(2)11-14)18-16(19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLZNRYTNNWXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethyl Benzoate Derivatives

Ethyl 4-(benzoylamino)-3-methylbenzoate belongs to a broader class of ethyl benzoates modified with aromatic or heterocyclic substituents. Below is a comparative analysis of its structural analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-benzoylamino, 3-methyl ~299.34 Potential intermediate for pharmaceuticals
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) 4-phenethylamino-pyridazinyl ~377.43 Bioactive compound (e.g., kinase inhibition)
Ethyl 4-chlorobenzoate 4-chloro ~184.62 Industrial solvent, precursor for agrochemicals
Ethyl 3-amino-4-(methylamino)benzoate 3-amino, 4-methylamino ~208.24 High similarity (0.96) to target compound
Bentiromide 4-(benzoylamino-L-tyrosyl)-p-aminobenzoic acid ~403.41 Pancreatic function diagnostic agent

Key Observations :

  • Substituent Effects: The benzoylamino group enhances hydrogen-bonding capacity and aromatic stacking, critical for biological interactions . Methyl or halogen substituents (e.g., Cl in ethyl 4-chlorobenzoate) alter lipophilicity and metabolic stability .
  • Bioactivity : Pyridazinyl and isoxazolyl derivatives (e.g., I-6230, I-6273) exhibit targeted bioactivity due to heterocyclic moieties, whereas the target compound’s applications remain exploratory .
  • Diagnostic Utility: Bentiromide shares the benzoylamino motif but incorporates tyrosine, enabling enzyme-specific cleavage, a feature absent in this compound.

Physicochemical Properties and Spectral Data

Comparative spectral data for this compound and analogs highlight structural influences:

NMR and MS Analysis:
  • Ethyl 4-aminobenzoate (): ¹H NMR (CDCl₃): δ 6.5–8.0 (ArH), δ 1.3 (CH₃ of ester). MS: Molecular ion [M+H]⁺ at m/z 180.1.
  • Ethyl 4-(benzoylamino)benzoate (extrapolated from ): ¹H NMR: δ 7.2–8.2 (ArH, benzoyl), δ 4.3 (OCH₂CH₃), δ 1.4 (CH₃ of ester). MS: [M+H]⁺ expected at m/z 285.1.

The 3-methyl group in the target compound would cause upfield shifts for adjacent protons and distinct fragmentation patterns in MS due to increased steric hindrance .

Solubility and Stability:
  • Ethyl 4-chlorobenzoate : Highly lipophilic (logP ~2.5), stable under acidic conditions .
  • Bentiromide : Moderate aqueous solubility due to ionizable carboxylate group, pH-dependent stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(benzoylamino)-3-methylbenzoate
Reactant of Route 2
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ethyl 4-(benzoylamino)-3-methylbenzoate

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